5-Chloro-2-hydroxy-3-nitropyridine
CAS No.: 21427-61-2
Cat. No.: VC20771843
Molecular Formula: C5H3ClN2O3
Molecular Weight: 174.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21427-61-2 |
|---|---|
| Molecular Formula | C5H3ClN2O3 |
| Molecular Weight | 174.54 g/mol |
| IUPAC Name | 5-chloro-3-nitro-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C5H3ClN2O3/c6-3-1-4(8(10)11)5(9)7-2-3/h1-2H,(H,7,9) |
| Standard InChI Key | QVGQNICXNZMXQA-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC=C1Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=C(C(=O)NC=C1Cl)[N+](=O)[O-] |
Introduction
Physical and Chemical Properties
5-Chloro-2-hydroxy-3-nitropyridine possesses a range of physical and chemical properties that determine its behavior in various applications and reactions. These properties are summarized in the table below:
The compound's relatively high melting point (232-236°C) indicates strong intermolecular forces within its crystal structure, likely due to hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the nitro group . Its limited solubility profile suggests challenges for certain applications, although it dissolves readily in dimethylformamide, which is useful for reaction processes involving this compound .
Structural Characteristics
Synthesis Methods
Several approaches have been developed for the synthesis of 5-Chloro-2-hydroxy-3-nitropyridine, with variations in starting materials, reaction conditions, and yields. These methods are crucial for both laboratory-scale preparation and industrial production.
Laboratory Synthesis
One well-documented method for synthesizing 5-Chloro-2-hydroxy-3-nitropyridine involves the nitration of 2-chloropyridine followed by hydrolysis. This approach typically utilizes concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position, followed by hydrolysis to form the hydroxyl group.
An alternative synthetic route starts with 2,6-dichloropyridine as the precursor and employs nitro-talk and diazotization hydrolysis techniques . The detailed procedure involves:
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Adding 80 mL of concentrated sulfuric acid to a three-mouth flask
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Slowly adding 7.4 g (0.05 mol) of 2,6-dichloropyridine under magnetic stirring
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Adding 10.1 g (0.1 mol) of potassium nitrate after complete dissolution
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Continuing stirring for 30 minutes
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Slowly raising the temperature to 120°C and maintaining it for 10 hours
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Conducting the reaction under light-protected conditions to prevent diazonium salt decomposition
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Adding sodium hydroxide solution after completion and slowly increasing temperature
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Allowing the diazonium salt to decompose, releasing nitrogen and combining with hydroxide ions to yield 5-chloro-2-hydroxy-3-nitropyridine
Industrial Production Methods
Industrial-scale production of 5-Chloro-2-hydroxy-3-nitropyridine employs similar synthetic routes but is optimized for larger volumes. These processes typically involve:
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Carefully controlled nitration reactions under specific temperature and concentration conditions
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Maintenance of low temperatures during nitration to ensure selective introduction of the nitro group
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Use of concentrated acids to facilitate the reactions
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Precise control of reaction parameters to maximize yield and purity
The industrial methods prioritize efficiency, safety, and environmental considerations while maintaining product quality and consistency.
Chemical Reactions
5-Chloro-2-hydroxy-3-nitropyridine participates in various chemical reactions owing to its functional groups, making it a versatile building block in organic synthesis.
Oxidation Reactions
The compound can undergo oxidation reactions with common oxidizing agents such as potassium permanganate and hydrogen peroxide, predominantly affecting the hydroxyl group and leading to the formation of corresponding nitro derivatives.
Reduction Reactions
Reduction reactions are particularly important for 5-Chloro-2-hydroxy-3-nitropyridine, especially involving the nitro group. Using reducing agents such as hydrogen gas with palladium catalysts or sodium borohydride, the nitro group can be converted to an amino group, forming amino derivatives that have their own set of applications.
Substitution Reactions
The chlorine atom in 5-Chloro-2-hydroxy-3-nitropyridine is susceptible to nucleophilic substitution, where it can be replaced by various nucleophiles including amines and thiols. These reactions typically proceed under basic conditions and lead to the formation of diversely substituted pyridines depending on the nucleophile employed.
Ring-Opening Reactions
Applications and Research Findings
Pharmaceutical Applications
The most significant area of application for 5-Chloro-2-hydroxy-3-nitropyridine lies in pharmaceutical research and development. Research has indicated that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. The presence of multiple functional groups provides structural versatility for further derivatization to enhance bioactivity or improve pharmacokinetic properties.
While specific clinical applications remain in development, the compound's structural features suggest potential in addressing the growing concern of antimicrobial resistance by offering novel molecular scaffolds for antibiotic design.
Chemical Intermediate
5-Chloro-2-hydroxy-3-nitropyridine serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its functional groups allow for selective modifications, enabling the creation of compound libraries for drug discovery programs and other chemical applications.
Research Directions
Current research involving 5-Chloro-2-hydroxy-3-nitropyridine focuses on:
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Developing improved synthetic methods with higher yields and fewer environmental impacts
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Exploring novel derivatives with enhanced biological activities
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Investigating structure-activity relationships to better understand the molecular basis of its antimicrobial properties
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Examining potential applications beyond pharmaceuticals, including materials science and agrochemicals
| Risk Statements | Safety Statements | WGK Germany | Physical Hazards |
|---|---|---|---|
| 36/37/38 - Irritating to eyes, respiratory system, and skin | 26 - In case of contact with eyes, rinse immediately with plenty of water and seek medical advice | 3 | Not flammable |
| 41 - Risk of serious damage to eyes | 36/37/39 - Wear suitable protective clothing, gloves, and eye/face protection | ||
| 37/38 - Irritating to respiratory system and skin | 39 - Wear eye/face protection | ||
| 22 - Harmful if swallowed | 36 - Wear suitable protective clothing | ||
| 37 - Wear suitable gloves |
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